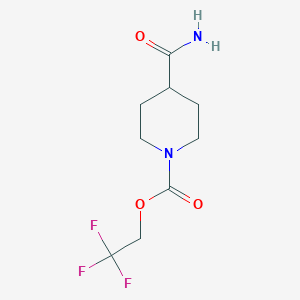

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate is a fluorinated compound that belongs to the class of piperidines. It is characterized by the presence of a trifluoroethyl group, a carbamoyl group, and a piperidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate typically involves the reaction of 4-carbamoylpiperidine-1-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidines or trifluoroethyl derivatives.

Applications De Recherche Scientifique

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate is a chemical compound that has garnered interest in medicinal chemistry due to its distinctive structural characteristics and promising therapeutic uses. The compound has the molecular formula C9H13F3N2O3 and a molecular weight of around 254.209 g/mol. The presence of a six-membered piperidine ring with one nitrogen atom distinguishes it. The trifluoroethyl group in the molecule introduces substantial electronegativity and steric effects, which may improve its biological activity and stability.

Chemical Reactions

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-chemical carboxylate's reactivity primarily involves nucleophilic substitution reactions due to the carbamate functional group's presence. The trifluoroethyl moiety may participate in a variety of reactions. The synthesis of this compound usually involves multiple steps, but the specific conditions and reagents may change depending on the desired yield and purity.

Potential applications:

this compound is used in interaction studies that focus on understanding how it interacts with biological targets. These studies might include things like assessing binding affinity and selectivity, looking at the effects on enzyme activity, and profiling pharmacological properties.

Several chemicals have structural similarities to this compound. Some notable examples are shown in the table below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 4-carbamoylpiperidine-1-carboxylate | C11H20N2O3 | Contains tert-butyl instead of trifluoroethyl; potential for different biological activity. |

| N-(Trifluoroethyl)benzamide | C9H8F3N | Simpler structure; used as a model for studying fluorinated compounds. |

| Piperidin-4-one | C5H9NO | Basic piperidine structure; serves as a precursor for many derivatives. |

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The exact molecular pathways and targets are still under investigation, but the compound’s unique structure suggests potential interactions with neurotransmitter receptors and ion channels .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,2,2-Trifluoroethyl methacrylate: A fluorinated monomer used in polymer synthesis.

2,2,2-Trifluoroethyl acetate: A fluorinated ester used as a solvent and intermediate.

2,2,2-Trifluoroethylamine: A fluorinated amine used in organic synthesis.

Uniqueness

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate is unique due to its combination of a trifluoroethyl group and a piperidine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development .

Activité Biologique

2,2,2-Trifluoroethyl 4-carbamoylpiperidine-1-carboxylate (TFPC) is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential therapeutic applications. The molecular formula of TFPC is C9H13F3N2O3, with a molecular weight of approximately 254.209 g/mol. This compound features a piperidine ring and a trifluoroethyl group, which enhances its biological activity and stability through significant electronegativity and steric effects.

The biological activity of TFPC is primarily attributed to its interaction with various biological targets. The presence of the carbamate functional group allows for nucleophilic substitution reactions, which may facilitate its interaction with enzymes or receptors in biological systems. The trifluoroethyl moiety enhances lipophilicity, potentially improving pharmacokinetic properties compared to non-fluorinated analogs.

Biological Activity Studies

Research on TFPC has focused on its potential as a therapeutic agent. Interaction studies have highlighted its ability to inhibit specific enzymes and modulate receptor activity, making it a candidate for treating various conditions.

Inhibition Studies

TFPC has shown promising results in inhibiting the activity of certain enzymes associated with disease pathways. For example, studies suggest that it may act as an inhibitor of EZH2 (Enhancer of Zeste Homolog 2), which is implicated in cancer progression . The inhibition of EZH2 can lead to reactivation of tumor suppressor genes, providing a potential therapeutic avenue for cancer treatment.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of TFPC:

-

Cancer Cell Line Studies :

- Objective : To assess the cytotoxic effects of TFPC on various cancer cell lines.

- Method : Cancer cell lines were treated with varying concentrations of TFPC, followed by analysis using MTT assays.

- Results : TFPC exhibited dose-dependent cytotoxicity against breast cancer and prostate cancer cell lines, indicating its potential as an anticancer agent.

-

Neuroprotective Effects :

- Objective : To investigate the neuroprotective properties of TFPC in models of neurodegeneration.

- Method : Animal models were subjected to neurotoxic agents, followed by treatment with TFPC.

- Results : TFPC demonstrated protective effects against neuronal cell death, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Comparative Analysis

A comparative analysis of TFPC with structurally similar compounds provides insights into its unique properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl 4-carbamoylpiperidine-1-carboxylate | C11H20N2O3 | Contains tert-butyl instead of trifluoroethyl; different biological activity profile. |

| N-(Trifluoroethyl)benzamide | C9H8F3N | Simpler structure; used as a model for studying fluorinated compounds. |

| Piperidin-4-one | C5H9NO | Basic piperidine structure; serves as a precursor for many derivatives. |

TFPC's trifluoroethyl substituent enhances its lipophilicity and may improve pharmacological properties compared to its analogs.

Propriétés

IUPAC Name |

2,2,2-trifluoroethyl 4-carbamoylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3N2O3/c10-9(11,12)5-17-8(16)14-3-1-6(2-4-14)7(13)15/h6H,1-5H2,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPUKYYPEIJKNEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.